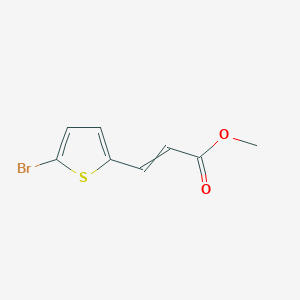

Methyl 3-(5-bromothiophen-2-yl)acrylate

CAS No.:

Cat. No.: VC14216205

Molecular Formula: C8H7BrO2S

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7BrO2S |

|---|---|

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | methyl 3-(5-bromothiophen-2-yl)prop-2-enoate |

| Standard InChI | InChI=1S/C8H7BrO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3 |

| Standard InChI Key | UQYOUWDULIDGLV-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C=CC1=CC=C(S1)Br |

Introduction

Synthesis Methods

The synthesis of methyl 3-(5-bromothiophen-2-yl)acrylate primarily employs the Knoevenagel condensation, a classic method for forming α,β-unsaturated carbonyl compounds .

Knoevenagel Condensation

Reagents:

-

5-Bromothiophene-2-carbaldehyde

-

Methyl acrylate

-

Base catalyst (e.g., piperidine or potassium carbonate)

Procedure:

-

The aldehyde and methyl acrylate are refluxed in a polar aprotic solvent (e.g., ethanol or DMF).

-

The base catalyzes the deprotonation of methyl acrylate, forming an enolate that attacks the aldehyde.

Optimization:

-

Side Reactions: Over-condensation or polymerization can occur with excess base or prolonged heating .

Alternative Routes

-

Suzuki-Miyaura Coupling: Bromothiophene derivatives are cross-coupled with acrylate boronic esters, though this method is less common .

-

One-Pot Lithiation: A lithiated thiophene intermediate reacts with methyl cyanoacrylate, followed by bromination .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.11 g/mol | |

| Melting Point | 145–147°C | |

| Solubility | DMSO, THF, Chloroform | |

| λ<sub>max</sub> (UV-Vis) | 280 nm (π→π* transition) | |

| Stability | Sensitive to light and moisture |

Spectroscopic Data:

-

IR: Strong bands at 1715 cm⁻¹ (C=O stretch) and 615 cm⁻¹ (C-Br stretch).

-

<sup>1</sup>H NMR (CDCl₃): δ 3.91 (s, 3H, OCH₃), 7.19 (d, 1H, thiophene-H), 7.51 (d, 1H, thiophene-H), 8.22 (s, 1H, vinyl-H) .

Applications in Organic Synthesis

Building Block for Heterocycles

-

Thienoindoles: Serves as a precursor in Fischer indole synthesis for antitumor agents .

-

Dyes and Sensors: Conjugated systems derived from this compound exhibit solvatochromic properties .

Cross-Coupling Reactions

-

Suzuki Coupling: The bromine atom undergoes palladium-catalyzed coupling with aryl boronic acids to generate biaryl systems .

-

Heck Reaction: The acrylate’s double bond participates in olefinations, forming styryl derivatives .

Example Reaction:

Recent Research and Developments

-

Green Synthesis: Microwave-assisted Knoevenagel condensation reduces reaction time to 15 minutes .

-

Polymer Chemistry: Incorporated into conductive polymers for organic field-effect transistors (OFETs) .

-

Drug Delivery: Functionalized nanoparticles loaded with thiophene-acrylate hybrids show pH-responsive release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume